N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide
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Overview
Description
N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide is a complex organic compound that has garnered attention in various fields of scientific research This compound features a benzo[d][1,3]dioxole moiety, which is known for its presence in numerous bioactive molecules
Mechanism of Action
Target of Action
Similar compounds have been shown to have antitumor activities , suggesting that it may target cellular processes involved in cancer progression.
Biochemical Pathways
Similar compounds have been shown to induce apoptosis and cause both s-phase and g2/m-phase arrests in hela cell line . This suggests that it may affect pathways involved in cell cycle regulation and apoptosis.
Result of Action
Similar compounds have been shown to induce apoptosis and cause cell cycle arrest in cancer cells , suggesting that it may have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxole intermediate. This intermediate is then subjected to various reactions to introduce the but-2-yn-1-yl and tetrahydro-2H-pyran-4-carboxamide groups. Common reagents used in these reactions include sodium hydride, piperidine hydrochloride, and ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzo[d][1,3]dioxole moiety, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and appropriate solvents (e.g., dichloromethane, ethanol). The choice of reagents and conditions depends on the desired transformation and the functional groups present in the molecule .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the specific conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial, antitumor, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including drug development for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(3-methoxyphenyl)acetamide: Known for its pharmacological potential.
N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(4-fluorophenyl)acetamide: Studied for its biological activities.
Uniqueness
N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications and potential therapeutic uses .
Properties
IUPAC Name |
N-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]-4-phenyloxane-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO5/c25-22(23(10-14-26-15-11-23)18-6-2-1-3-7-18)24-12-4-5-13-27-19-8-9-20-21(16-19)29-17-28-20/h1-3,6-9,16H,10-15,17H2,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOJSMGPSISKGPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CC=C2)C(=O)NCC#CCOC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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